Propantheline iodide
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Overview
Description
Propantheline iodide is a quaternary ammonium compound that acts as an antimuscarinic agent. It is primarily used to treat conditions such as urinary incontinence, hyperhidrosis, and gastrointestinal spasms. By blocking the action of acetylcholine on muscarinic receptors, it helps to relax smooth muscles and reduce secretions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propantheline iodide can be synthesized through the reaction of propantheline bromide with sodium iodide in acetone. The reaction typically involves heating the mixture under reflux conditions to facilitate the exchange of bromide ions with iodide ions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propantheline iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other halides or nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form propantheline and hydroiodic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides like sodium bromide or chloride, and the reactions are typically carried out in polar solvents such as acetone or ethanol.
Hydrolysis: This reaction occurs under aqueous conditions, often accelerated by acidic or basic catalysts.
Major Products Formed
Substitution Reactions: The major products are the corresponding halide salts and propantheline with the new halide.
Hydrolysis: The primary products are propantheline and hydroiodic acid.
Scientific Research Applications
Propantheline iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the role of muscarinic receptors in various physiological processes.
Mechanism of Action
Propantheline iodide exerts its effects through a dual mechanism:
Antimuscarinic Effect: It competitively blocks the action of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.
Direct Musculotropic Effect: It directly relaxes smooth muscles, contributing to its antispasmodic properties
Comparison with Similar Compounds
Similar Compounds
Methantheline Bromide: Another antimuscarinic agent with similar uses but different pharmacokinetic properties.
Glycopyrronium Bromide: Used for similar indications but has a longer duration of action and different side effect profile.
Uniqueness
Propantheline iodide is unique due to its specific combination of antimuscarinic and direct musculotropic effects, making it particularly effective in treating conditions involving smooth muscle spasms and excessive secretions .
Properties
CAS No. |
76726-94-8 |
---|---|
Molecular Formula |
C23H30INO3 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MXBWKMYNRVKRPQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |
Origin of Product |
United States |
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